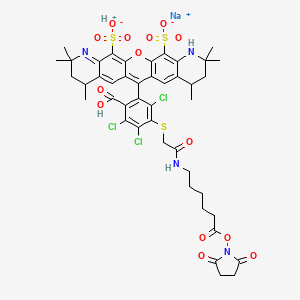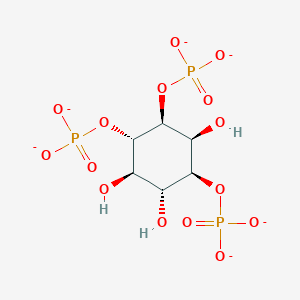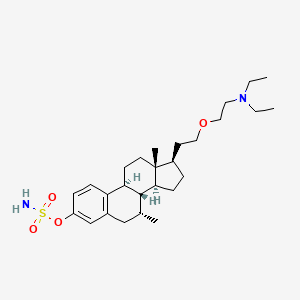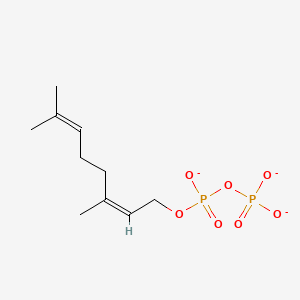
Neryl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neryl diphosphate(3-) is an organophosphate oxoanion that is the trianion of neryl diphosphate, arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a neryl diphosphate.
Aplicaciones Científicas De Investigación
1. Biotechnological Production
Neryl diphosphate (NPP) plays a significant role in biotechnological applications, particularly in the biosynthesis of monoterpenoids. In the study by Zong et al. (2020), neryl acetate, derived from NPP, was biosynthesized in Escherichia coli, demonstrating potential applications in food, agriculture, and cosmetics (Zong et al., 2020).
2. Plant Biochemistry
NPP is a key precursor in the synthesis of monoterpenes in plants. Schilmiller et al. (2009) discovered that in tomato plants, monoterpenes in glandular trichomes are synthesized from NPP, not geranyl diphosphate, as previously thought (Schilmiller et al., 2009).
3. Microbial Engineering for Monoterpene Production
The study by Van et al. (2015) highlights the cloning and expression of cis-prenyltransferase in E. coli for NPP production, followed by its use in monoterpene synthesis. This showcases the potential of microbial engineering in producing valuable terpenoids (Van et al., 2015).
4. Chemical Synthesis and Analysis
Lodewyk et al. (2010) described the synthesis of (sulfonyl)methylphosphonate analogs of NPP, highlighting its importance in chemical analysis and synthesis (Lodewyk et al., 2010).
Propiedades
Fórmula molecular |
C10H17O7P2-3 |
|---|---|
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3/b10-7- |
Clave InChI |
GVVPGTZRZFNKDS-YFHOEESVSA-K |
SMILES isomérico |
CC(=CCC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)C |
SMILES canónico |
CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



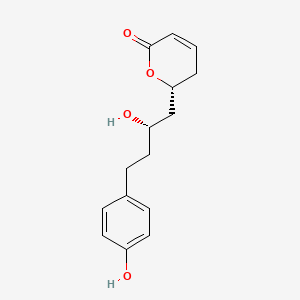
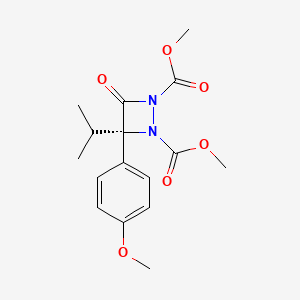
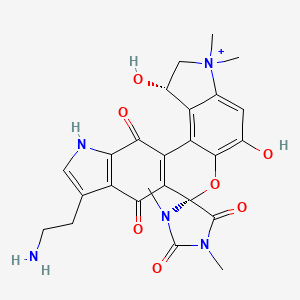
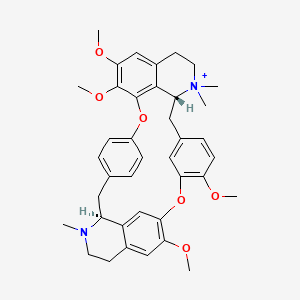
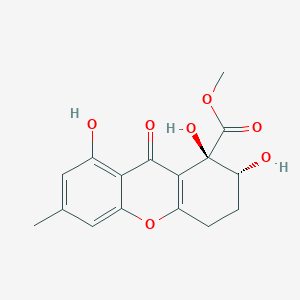

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
